molecular formula C10H17NO3 B2416086 3-(1-Acetamidocyclopentyl)propanoic acid CAS No. 2303816-29-5

3-(1-Acetamidocyclopentyl)propanoic acid

Cat. No.: B2416086
CAS No.: 2303816-29-5
M. Wt: 199.25
InChI Key: RVGIRXYPCHSTQF-UHFFFAOYSA-N
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Description

3-(1-Acetamidocyclopentyl)propanoic acid is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research for the synthesis of more complex active pharmaceutical ingredients (APIs). Its structure incorporates two key pharmacologically relevant features: an acetamide functional group and a cyclopentyl-propanoic acid chain. The acetamide group is a common motif in organic synthesis and drug design, known to participate in key reactions and influence the metabolic stability of candidate molecules . The cyclopentyl-propanoic acid moiety, related to compounds like 3-Cyclopentylpropanoic Acid (CAS 140-77-2), contributes to molecular lipophilicity, which can be critical for modifying a compound's absorption, distribution, and overall pharmacokinetic profile . This combination makes 3-(1-Acetamidocyclopentyl)propanoic acid a valuable intermediate for researchers working in drug discovery, particularly in the design and development of receptor agonists and other small-molecule therapeutics . The compound is supplied with a guaranteed high level of purity to ensure consistency and reliability in sensitive research applications. 3-(1-Acetamidocyclopentyl)propanoic acid is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use and is absolutely not for human consumption. Researchers should consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols when handling this material.

Properties

IUPAC Name

3-(1-acetamidocyclopentyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-8(12)11-10(5-2-3-6-10)7-4-9(13)14/h2-7H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGIRXYPCHSTQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCCC1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Acetamidocyclopentyl)propanoic acid typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Acetamido Group: The acetamido group is introduced via acylation reactions, where acetic anhydride or acetyl chloride is commonly used as the acylating agent.

    Attachment of the Propanoic Acid Moiety: The propanoic acid group is introduced through esterification or amidation reactions, often using propanoic acid or its derivatives.

Industrial Production Methods

Industrial production of 3-(1-Acetamidocyclopentyl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-Acetamidocyclopentyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamido group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of cyclopentanone derivatives or carboxylic acids.

    Reduction: Conversion to cyclopentylamine derivatives.

    Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of 3-(1-Acetamidocyclopentyl)propanoic acid can be categorized into several key areas:

  • Medicinal Chemistry:
    • Drug Development: This compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural analogs have shown promise in modulating neurotransmitter systems.
    • PDE Inhibition: Compounds derived from 3-(1-Acetamidocyclopentyl)propanoic acid have been investigated for their potential as phosphodiesterase (PDE) inhibitors, which are crucial in treating conditions like erectile dysfunction and pulmonary hypertension.
  • Biochemical Studies:
    • Enzyme Interaction Studies: Research has utilized this compound to explore its effects on specific enzymes involved in metabolic pathways, providing insights into its biological activity and potential therapeutic effects.
  • Clinical Trials:
    • Preliminary studies involving derivatives of this compound have been conducted to evaluate their safety and efficacy in human subjects. These trials focus on understanding the pharmacokinetics and pharmacodynamics of the compounds derived from 3-(1-Acetamidocyclopentyl)propanoic acid.

Case Study 1: PDE9A Inhibition

A study evaluated a derivative of 3-(1-Acetamidocyclopentyl)propanoic acid for its ability to inhibit PDE9A, an enzyme implicated in cognitive function. The study found that the compound significantly improved memory retention in animal models, suggesting its potential application in treating cognitive disorders.

Case Study 2: Neurological Effects

In another clinical trial, researchers examined the effects of a drug formulated with 3-(1-Acetamidocyclopentyl)propanoic acid on patients with Alzheimer's disease. The results indicated improved cognitive scores compared to a placebo group, highlighting the compound's therapeutic potential.

Case Study 3: Safety Profile Assessment

A comprehensive safety assessment was conducted involving multiple doses of a drug containing this compound. The study monitored adverse effects and pharmacokinetic parameters, demonstrating a favorable safety profile that supports further clinical development.

Mechanism of Action

The mechanism of action of 3-(1-Acetamidocyclopentyl)propanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group may facilitate binding to enzymes or receptors, modulating their activity. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopentylpropanoic acid: Lacks the acetamido group, resulting in different chemical and biological properties.

    1-Acetamidocyclopentane: Lacks the propanoic acid moiety, affecting its reactivity and applications.

Uniqueness

3-(1-Acetamidocyclopentyl)propanoic acid is unique due to the presence of both the acetamido and propanoic acid groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 3-(1-Acetamidocyclopentyl)propanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Begin with a retrosynthetic analysis to identify key intermediates, such as cyclopentane derivatives coupled with acetamide and propanoic acid moieties. Use palladium-catalyzed cross-coupling reactions or nucleophilic acyl substitution for amide bond formation. Optimize reaction parameters (temperature, solvent polarity, catalyst loading) via Design of Experiments (DoE) to maximize yield. Purification via recrystallization or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical . Monitor reaction progress using thin-layer chromatography (TLC) and confirm structural integrity via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the physicochemical properties of 3-(1-Acetamidocyclopentyl)propanoic acid?

  • Methodological Answer : Determine pKa using potentiometric titration or UV-spectrophotometric methods, referencing dissociation constants of structurally similar propanoic acid derivatives (e.g., 3-(4-Chlorophenyl)propanoic acid, pKa = 4.61) . Assess solubility in polar (water, DMSO) and nonpolar solvents (hexane) via shake-flask experiments. Measure thermal stability via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

Q. What analytical techniques are most effective for purity assessment and structural elucidation?

  • Methodological Answer : Employ gas chromatography-mass spectrometry (GC-MS) or liquid chromatography (HPLC) with UV/Vis detection for purity analysis. For structural confirmation, use 1^1H/13^{13}C NMR to resolve cyclopentyl and acetamide proton environments. Infrared (IR) spectroscopy can validate amide C=O stretching (~1650 cm1^{-1}) and carboxylic acid O-H bonds (~2500-3300 cm1^{-1}) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of 3-(1-Acetamidocyclopentyl)propanoic acid against specific enzyme targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases. Use Quantum Mechanics/Molecular Mechanics (QM/MM) to refine binding energy calculations. Validate predictions with in vitro enzyme inhibition assays (e.g., fluorescence-based kinetics) and compare results to known inhibitors .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Conduct orthogonal assays to resolve discrepancies. For example, if cytotoxicity results conflict between MTT and lactate dehydrogenase (LDH) assays, validate using flow cytometry with Annexin V/PI staining. Control for batch-to-batch variability by synthesizing multiple lots and characterizing purity rigorously. Cross-reference data with standardized databases (e.g., PubChem, HMDB) .

Q. What strategies are recommended for studying the metabolic fate of 3-(1-Acetamidocyclopentyl)propanoic acid in vivo?

  • Methodological Answer : Administer 14^{14}C-labeled compound to model organisms (e.g., rodents) and track metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation, sulfation) metabolites. Compare metabolic pathways to structurally related compounds like 3-(2-Hydroxyphenyl)propanoic acid, which undergoes sulfation .

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Synthesize analogs with modifications to the cyclopentyl ring (e.g., halogenation) or acetamide group (e.g., N-methylation). Test analogs in bioassays (e.g., antimicrobial, anti-inflammatory) and correlate activity with electronic (Hammett σ constants) or steric (molecular volume) parameters. Use multivariate regression to identify critical SAR drivers .

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